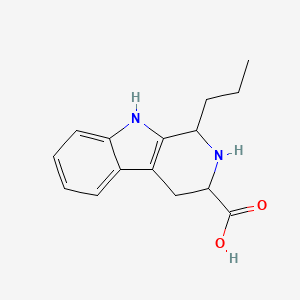

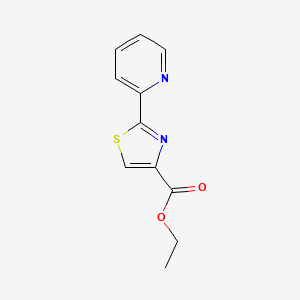

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

概要

説明

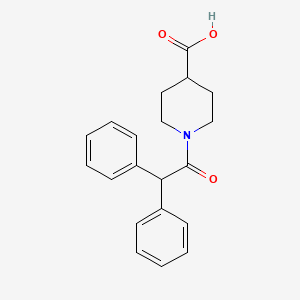

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process to obtain 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid substituted at position 1 involves reacting L-tryptophan and benzaldehyde in diluted sulfuric acid for 7 hours .Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.32 and a molecular formula of C15H18N2O2 . Additional physical and chemical properties are not provided in the search results.科学的研究の応用

Presence in Food and Biological Fluids

Tetrahydro-beta-carbolines, including compounds closely related to 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, have been identified in various foodstuffs, human urine, and human milk. These findings suggest that tetrahydro-beta-carbolines may be produced endogenously in humans and through fermentation in food products. The identification of these compounds in human biological fluids underscores their potential role in human metabolism and diet-related exposure (Adachi et al., 1991).

Antioxidant Properties

Tetrahydro-beta-carbolines found in fruits and fruit juices have shown antioxidant and radical scavenger activities, suggesting a potential health benefit when consumed. These activities are comparable to those of ascorbic acid and Trolox, highlighting the importance of dietary intake of these compounds from fruits and fruit products (Herraiz & Galisteo, 2003).

Analytical Detection and Quantification

The development of high-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry methods has facilitated the sensitive and specific detection of tetrahydro-beta-carboline derivatives in food samples. This advancement in analytical techniques underscores the relevance of monitoring these compounds in the food supply for health and safety evaluations (Gutsche & Herderich, 1997).

Occurrence in Commercial Foodstuffs

Research has detailed the occurrence of tetrahydro-beta-carboline-3-carboxylic acids in a wide range of commercial food products, including soy sauce, seasoning, wines, beer, and various vinegars. This widespread presence in the diet suggests a potential for significant exposure among populations, warranting further investigation into their health implications (Herraiz, 1996).

Interaction with Benzodiazepine Receptors

Some esters of beta-carboline-3-carboxylic acid, closely related to the compound of interest, have been synthesized and tested for their affinity to the benzodiazepine receptor, showing varying degrees of potency. This interaction with the benzodiazepine receptor suggests potential neuropharmacological applications, highlighting the importance of structural elements in modulating biological activity (Lippke et al., 1983).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-5-12-14-10(8-13(16-12)15(18)19)9-6-3-4-7-11(9)17-14/h3-4,6-7,12-13,16-17H,2,5,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRTVLJNXKXHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331176 | |

| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

147796-05-2 | |

| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2731038.png)

![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)

![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)

![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)